Cas no 2098044-36-9 (3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid)

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a pyrrolidine-based carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a propanoic acid moiety linked to a substituted pyrrolidine ring, bearing ethoxy and methoxy functional groups, which may enhance solubility and reactivity. This compound is of interest for its potential as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry. The presence of both ether and carboxylic acid functionalities allows for versatile chemical modifications, making it a valuable building block for drug discovery and fine chemical synthesis. Its well-defined structure ensures consistency in research and industrial applications.
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid structure
2098044-36-9 structure
Product Name:3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
CAS No:2098044-36-9
MF:C10H19NO4
MW:217.26216340065
CID:5724840
PubChem ID:121203921
Update Time:2025-05-19

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
    • F1907-7864
    • AKOS026712207
    • 2098044-36-9
    • 1-Pyrrolidinepropanoic acid, 3-ethoxy-4-methoxy-
    • 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
    • Inchi: 1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13)
    • InChI Key: KKKDEHCWYGSWPL-UHFFFAOYSA-N
    • SMILES: O(CC)C1CN(CCC(=O)O)CC1OC

Computed Properties

  • Exact Mass: 217.13140809g/mol
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 59Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 332.0±42.0 °C(Predicted)
  • pka: 3.83±0.10(Predicted)

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Additional information on 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2098044-36-9, known as 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with ethoxy and methoxy substituents, along with a propanoic acid moiety. The pyrrolidine ring serves as a versatile scaffold, enabling the molecule to exhibit a wide range of chemical and biological properties.

Recent studies have highlighted the potential of 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid in drug discovery and development. Its ethoxy and methoxy substituents contribute to its lipophilicity, which is crucial for enhancing the bioavailability of drug candidates. Additionally, the propanoic acid group introduces acidity, which can be exploited in various chemical reactions, such as esterification or amidation, to further modify the molecule for specific applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. Researchers have employed various methods, including the use of amino alcohols and cyclic ketones, to construct this core structure. The subsequent introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution or alkylation reactions. The final step involves attaching the propanoic acid moiety, which can be accomplished via hydrolysis or direct coupling reactions.

One of the most intriguing aspects of 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is its ability to act as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic chemistry to induce asymmetry in molecules, which is essential for producing enantiomerically pure compounds. The pyrrolidine ring's rigid structure and the steric effects introduced by the ethoxy and methoxy groups make this compound an ideal candidate for such applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the ethoxy group exerts an electron-donating effect through resonance, while the methoxy group contributes to steric hindrance. These findings have been instrumental in designing more efficient synthetic routes and predicting the behavior of this compound in various chemical environments.

In terms of biological activity, 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid has shown promise as a modulator of ion channels. Ion channels are critical for maintaining cellular homeostasis and are implicated in numerous diseases, including epilepsy, pain, and cardiovascular disorders. Preliminary studies suggest that this compound can selectively inhibit certain ion channels, making it a potential lead compound for drug development.

The application of this compound extends beyond pharmacology into materials science. Its ability to form self-assembled monolayers has been explored for use in surface modification and nanotechnology applications. The propanoic acid group plays a pivotal role in these applications by providing sites for covalent attachment to surfaces or other molecules.

In conclusion, 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS No. 2098044-36-9) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with its chemical versatility, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.

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